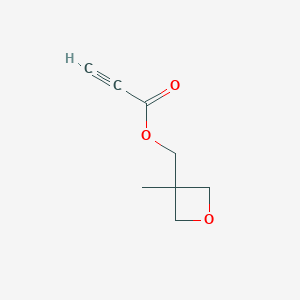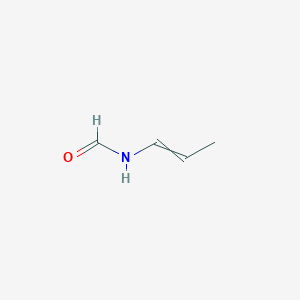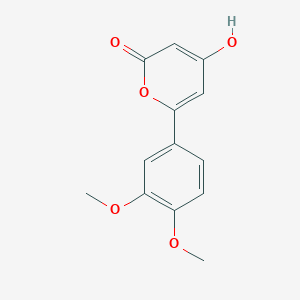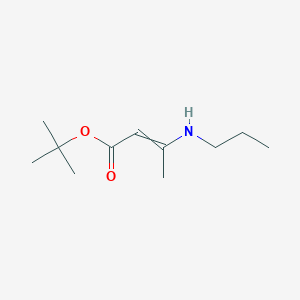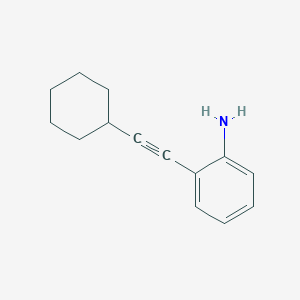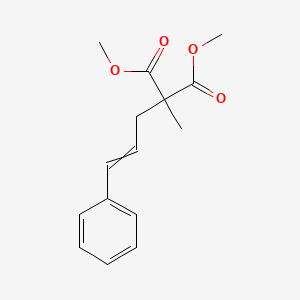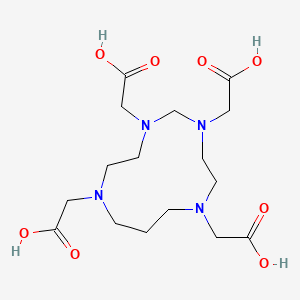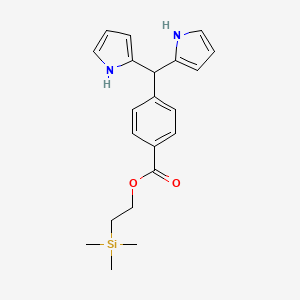
Benzoic acid, 4-(di-1H-pyrrol-2-ylmethyl)-, 2-(trimethylsilyl)ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-(di-1H-pyrrol-2-ylmethyl)-, 2-(trimethylsilyl)ethyl ester is a complex organic compound with the molecular formula C21H26N2O2Si. This compound is characterized by the presence of a benzoic acid core substituted with a di-1H-pyrrol-2-ylmethyl group and a 2-(trimethylsilyl)ethyl ester group. It is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(di-1H-pyrrol-2-ylmethyl)-, 2-(trimethylsilyl)ethyl ester typically involves the esterification of 4-(di-1H-pyrrol-2-ylmethyl)benzoic acid with 2-(trimethylsilyl)ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base such as pyridine. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-(di-1H-pyrrol-2-ylmethyl)-, 2-(trimethylsilyl)ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include:
- Carboxylic acids or ketones from oxidation.
- Alcohols from reduction.
- Substituted esters or amides from nucleophilic substitution.
Scientific Research Applications
Benzoic acid, 4-(di-1H-pyrrol-2-ylmethyl)-, 2-(trimethylsilyl)ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of benzoic acid, 4-(di-1H-pyrrol-2-ylmethyl)-, 2-(trimethylsilyl)ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 4-(di-1H-pyrrol-2-ylmethyl)-, methyl ester: Similar structure but with a methyl ester group instead of a 2-(trimethylsilyl)ethyl ester group.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides: Compounds with similar pyrrole and benzoic acid moieties but different functional groups.
Uniqueness
The presence of the 2-(trimethylsilyl)ethyl ester group in benzoic acid, 4-(di-1H-pyrrol-2-ylmethyl)-, 2-(trimethylsilyl)ethyl ester imparts unique chemical properties, such as increased steric bulk and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and potentially more versatile in various applications.
Properties
CAS No. |
262267-30-1 |
|---|---|
Molecular Formula |
C21H26N2O2Si |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
2-trimethylsilylethyl 4-[bis(1H-pyrrol-2-yl)methyl]benzoate |
InChI |
InChI=1S/C21H26N2O2Si/c1-26(2,3)15-14-25-21(24)17-10-8-16(9-11-17)20(18-6-4-12-22-18)19-7-5-13-23-19/h4-13,20,22-23H,14-15H2,1-3H3 |
InChI Key |
MQPNMTSOYQAZFO-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCOC(=O)C1=CC=C(C=C1)C(C2=CC=CN2)C3=CC=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Dioxabicyclo[1.1.0]but-1(3)-ene](/img/structure/B12570073.png)
![(3-Triethoxysilylpropyl)[3-(2-pyridyl)-1-pyrazolyl]acetamide](/img/structure/B12570076.png)
